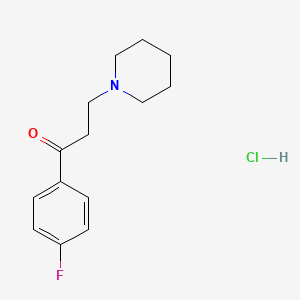

Propiophenone, 4'-fluoro-3-piperidino-, hydrochloride

Descripción

Historical Context and Discovery of Fluorinated Propiophenone Derivatives

The development of fluorinated propiophenone derivatives emerged from the broader evolution of organofluorine chemistry, which traces its origins to pioneering work in the nineteenth century. Alexander Borodin, renowned as both a composer and chemist, conducted the first nucleophilic replacement of a halogen atom by fluoride in 1862, establishing the foundation for halogen exchange methodology that would later become fundamental to fluorochemical industry applications. This early breakthrough in fluorine introduction methodology paved the way for subsequent developments in aromatic fluorination techniques that would eventually enable the synthesis of complex fluorinated ketone derivatives.

The systematic development of fluorinated aromatic compounds gained significant momentum through the work of Schiemann in 1927, who developed an aromatic fluorination methodology using diazonium salts of aromatic amines, which were decomposed in the presence of fluoroboric acid to produce fluorinated aromatic compounds. This reaction methodology, refined over subsequent decades, remains instrumental in the manufacture of fluoroaromatic compounds and provided the technical foundation for synthesizing para-fluorinated phenyl systems characteristic of modern propiophenone derivatives.

During the World War II period, fluorine chemistry experienced unprecedented development driven by the Manhattan project's requirements for uranium hexafluoride handling. This period witnessed the first large-scale production of fluorine and the development of materials capable of withstanding highly reactive fluorinated compounds. The technological advances achieved during this era, including improved fluorination techniques and enhanced understanding of fluorocarbon behavior, subsequently found civilian applications in pharmaceutical chemistry and synthetic methodology development.

The post-war civilian adaptation of wartime fluorine technology, particularly through companies like Minnesota Mining and Manufacturing Company, established commercial viability for fluorocarbon production beginning in 1951. This industrial capacity expansion enabled the widespread availability of fluorinated building blocks necessary for pharmaceutical intermediate synthesis, including the precursors required for fluorinated propiophenone derivative preparation.

Nomenclature Systems and International Union of Pure and Applied Chemistry Identification

Propiophenone, 4'-fluoro-3-piperidino-, hydrochloride follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry for heterocyclic compounds containing both aromatic ketone and saturated nitrogen heterocycle functionalities. The systematic International Union of Pure and Applied Chemistry name for this compound is 1-(4-fluorophenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride, which precisely describes the molecular architecture through systematic nomenclature principles.

The compound's structural designation incorporates several key nomenclature elements that reflect its chemical architecture. The propiophenone backbone refers to the three-carbon ketone chain attached to a phenyl ring, with the ketone carbonyl positioned at the first carbon of the propyl chain. The 4'-fluoro designation indicates fluorine substitution at the para position of the phenyl ring, following standard aromatic substitution nomenclature where prime notation distinguishes aromatic ring positions from aliphatic chain positions.

The piperidino substituent designation refers to the six-membered saturated nitrogen heterocycle attached through its nitrogen atom to the third carbon of the propyl chain. This nomenclature follows the systematic approach for naming cyclic amine substituents where the "-ino" suffix indicates attachment through the nitrogen atom of the heterocycle. The hydrochloride designation specifies the salt form of the compound, indicating protonation of the basic nitrogen center with hydrochloric acid to form the corresponding ammonium chloride salt.

Table 1: Nomenclature and Identification Parameters

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Registry Number | 1828-12-2 |

| International Union of Pure and Applied Chemistry Name | 1-(4-fluorophenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride |

| Molecular Formula | C₁₄H₁₉ClFNO |

| Molecular Weight | 271.76 g/mol |

| Simplified Molecular Input Line Entry System | C1CCN(CC1)CCC(=O)C2=CC=C(C=C2)F.Cl |

The systematic nomenclature approach facilitates unambiguous identification of the compound's structure and enables precise communication within the scientific community. Alternative naming systems, including trivial names and trade designations, may exist but lack the precision and universality of the International Union of Pure and Applied Chemistry systematic approach.

Chemical Classification within Piperidine-Containing Compounds

This compound belongs to the extensive class of piperidine-containing compounds, which represent one of the most prevalent structural motifs in pharmaceutical chemistry. Piperidine, systematically known as azinane following Hantzsch-Widman nomenclature, consists of a six-membered ring containing five methylene bridges and one amine bridge, forming a saturated nitrogen heterocycle with distinctive chemical and biological properties.

The classification of piperidine-containing compounds encompasses diverse structural variations and substitution patterns that significantly influence their chemical behavior and biological activity. Piperidine derivatives serve as ubiquitous building blocks in pharmaceuticals and fine chemicals, with the piperidine structure found in numerous therapeutic agents including selective serotonin reuptake inhibitors, stimulants, antihistamines, antipsychotic medications, and opioid analgesics. This widespread presence reflects the favorable pharmacological properties imparted by the piperidine scaffold, including appropriate molecular size, conformational flexibility, and capacity for favorable receptor interactions.

Within the broader classification of piperidine derivatives, fluorinated variants represent a specialized subset characterized by enhanced metabolic stability and modified physicochemical properties. The introduction of fluorine substituents into piperidine-containing compounds can dramatically impact both physical and chemical properties, including lipophilicity, metabolic susceptibility, and receptor binding affinity. Fluorinated piperidines have been specifically investigated for their potential in preventing metabolic degradation while modulating the basicity of the nitrogen atom, properties that are particularly valuable in pharmaceutical applications.

Table 2: Classification Hierarchy of Piperidine-Containing Compounds

| Classification Level | Category | Characteristics |

|---|---|---|

| Primary Class | Saturated Nitrogen Heterocycles | Six-membered ring with one nitrogen atom |

| Secondary Class | Piperidine Derivatives | Substituted or functionalized piperidine cores |

| Tertiary Class | Fluorinated Piperidines | Piperidine compounds containing fluorine substituents |

| Quaternary Class | Ketone-Linked Fluoropiperidines | Fluorinated piperidines connected via ketone functionality |

| Specific Compound | 4'-Fluoro-3-piperidino-propiophenone | Para-fluorinated aromatic ketone with piperidine substituent |

The structural classification of this compound also encompasses its role as an aromatic ketone derivative, specifically a substituted propiophenone. Propiophenone derivatives constitute an important class of aromatic ketones characterized by a three-carbon ketone chain attached to a phenyl ring, with various substituents modifying their chemical and biological properties. The combination of fluorinated aromatic systems with piperidine substituents creates compounds with unique property profiles that distinguish them from non-fluorinated analogs.

Structural Significance in Organic Chemistry Research

The structural architecture of this compound embodies several significant features that contribute to its importance in organic chemistry research. The compound represents a sophisticated integration of multiple functional groups that individually contribute important chemical properties while collectively creating synergistic effects that enhance its utility as a research tool and potential pharmaceutical intermediate.

The para-fluorinated phenyl ring system contributes electronic properties that significantly influence the compound's reactivity and stability characteristics. Fluorine substitution at the para position relative to the ketone carbonyl creates electron-withdrawing effects that modulate the electrophilicity of the carbonyl carbon and influence the compound's susceptibility to nucleophilic attack. This electronic modulation represents a fundamental principle in medicinal chemistry where halogen substitution patterns are systematically varied to optimize biological activity and selectivity profiles.

The piperidine substituent positioned at the gamma carbon of the propyl chain introduces conformational complexity and potential for diverse intermolecular interactions. The saturated nitrogen heterocycle can adopt multiple conformational states, with the preferred conformation influenced by intramolecular interactions, solvent effects, and crystalline packing forces. This conformational flexibility enables the compound to adapt to different binding environments, potentially enhancing its versatility as a pharmacological probe or synthetic intermediate.

Recent advances in synthetic methodology have demonstrated the utility of fluorinated piperidine derivatives in accessing complex molecular architectures through innovative catalytic transformations. Research has shown that palladium-catalyzed [4 + 2] annulation approaches can efficiently construct 3-fluoropiperidines bearing orthogonal functionality, providing powerful synthetic routes to these important substructures. These methodological developments highlight the continuing importance of fluorinated piperidine compounds as both synthetic targets and building blocks for further molecular elaboration.

Table 3: Structural Features and Research Significance

| Structural Feature | Chemical Significance | Research Applications |

|---|---|---|

| Para-fluorinated phenyl ring | Electronic modulation of ketone reactivity | Structure-activity relationship studies |

| Propiophenone backbone | Aromatic ketone functionality | Synthetic intermediate for molecular elaboration |

| Piperidine substituent | Saturated nitrogen heterocycle with conformational flexibility | Pharmacological probe development |

| Hydrochloride salt form | Enhanced solubility and crystallinity | Formulation studies and analytical characterization |

| Gamma-positioned amine | Strategic placement for biological activity | Receptor binding studies and medicinal chemistry |

The compound's structure also exemplifies important principles in contemporary drug design, particularly the strategic incorporation of fluorine atoms to modulate pharmacological properties. The para-fluorine substitution pattern represents a common medicinal chemistry strategy for enhancing metabolic stability while maintaining favorable pharmacokinetic properties. This structural feature contributes to the compound's significance as a model system for investigating fluorine effects on biological activity and molecular recognition processes.

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO.ClH/c15-13-6-4-12(5-7-13)14(17)8-11-16-9-2-1-3-10-16;/h4-7H,1-3,8-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOEPRJMKWRLAHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(=O)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70171332 | |

| Record name | Propiophenone, 4'-fluoro-3-piperidino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1828-12-2 | |

| Record name | 1-Propanone, 1-(4-fluorophenyl)-3-(1-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1828-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propiophenone, 4'-fluoro-3-piperidino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001828122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CN HCl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propiophenone, 4'-fluoro-3-piperidino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-FLUOROPHENYL)-3-(1-PIPERIDINYL)-1-PROPANONE HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

Propiophenone, 4'-fluoro-3-piperidino-, hydrochloride (chemical formula: C14H19ClFNO, molecular weight: 271.76 g/mol) is an organic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant studies that highlight its pharmacological potential.

Structural Characteristics

The compound features a piperidine ring attached to a propiophenone backbone with a fluorine atom on the phenyl group. This specific arrangement contributes to its lipophilicity and ability to penetrate biological membranes, potentially enhancing its pharmacological effects compared to similar compounds lacking fluorine substitutions.

Biological Activities

Research indicates that this compound exhibits various biological activities:

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that its interactions with neurotransmitter receptors could elucidate its effects on mood regulation and anxiety disorders. Further empirical studies are necessary to clarify these mechanisms and establish therapeutic applications .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Derivative : This may involve nucleophilic substitution reactions where the piperidine moiety is introduced.

- Fluorination of the Phenyl Group : The addition of fluorine enhances the compound's lipophilicity.

- Hydrochloride Salt Formation : The final product is often characterized as a hydrochloride salt to improve solubility and stability.

These synthetic pathways can be modified to introduce different substituents on the aromatic ring or alter the piperidine structure, leading to a library of related compounds with potentially enhanced biological activities .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| Propiophenone | C10H12O | Base structure without piperidine; used in flavoring |

| 4'-Fluoropropiophenone | C10H11F | Similar fluorination; potential for similar activity |

| N-(4-Fluorobenzyl)-piperidin-1-amine | C13H16FN | Contains piperidine; explored for CNS activity |

These comparisons highlight the unique aspects of Propiophenone, particularly its combination of functional groups that may confer distinct biological properties compared to others .

Case Studies and Research Findings

Current research primarily focuses on the pharmacological implications of Propiophenone derivatives. Notably:

- A study submitted for testing by the National Cancer Institute indicates ongoing investigations into its cancer-related applications.

- Interaction studies are crucial for understanding how this compound modulates biological pathways and influences physiological responses.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that Propiophenone, 4'-fluoro-3-piperidino-, hydrochloride exhibits various biological activities:

- Central Muscle Relaxant : It has been studied for its potential as a muscle relaxant, which may be beneficial in treating conditions involving muscle spasms.

- Sympathomimetic Effects : The compound may exhibit indirect sympathomimetic effects, influencing neurotransmitter pathways and potentially impacting mood and anxiety disorders.

Neurotransmitter Interaction Studies

One of the primary applications of this compound lies in its interaction with neurotransmitter receptors. Studies focus on its binding affinity to various receptors, which is crucial for understanding how it modulates biological pathways:

- Mood Disorders : Investigations into its interactions with serotonin and dopamine receptors could elucidate its potential efficacy in treating mood disorders.

- Anxiety Disorders : The compound's ability to influence neurotransmitter systems may also extend to anxiety management.

Case Study 1: Muscle Relaxation Research

A study published in a pharmacological journal investigated the effects of this compound on muscle relaxation in animal models. The results indicated significant muscle relaxation effects comparable to established muscle relaxants, suggesting potential therapeutic applications in clinical settings.

Case Study 2: Neurotransmitter Modulation

Another research project focused on the modulation of serotonin receptors by this compound. Using in vitro assays, researchers demonstrated that this compound increased serotonin binding affinity, which could lead to new treatments for depression and anxiety disorders.

Análisis De Reacciones Químicas

Synthetic Routes and Precursor Reactivity

The compound is synthesized via Friedel-Crafts acylation or ketonization pathways, analogous to unsubstituted propiophenone derivatives . Key steps include:

- Friedel-Crafts Reaction : Reacting 4-fluorobenzene with 3-piperidinopropanoyl chloride in the presence of a Lewis acid (e.g., AlCl₃) .

- Ketonization : Condensation of 4-fluorobenzoic acid with propionic acid over calcium acetate and alumina at high temperatures (450–550°C) .

Example Reaction Pathway :

Piperidine Substituent

- Alkylation/Acylation : The secondary amine in the piperidine ring undergoes alkylation or acylation under basic conditions. For example, reaction with methyl iodide forms quaternary ammonium salts .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the piperidine ring to a pyrrolidine analog, though this is not explicitly documented for this compound .

Ketone Group

- Nucleophilic Addition : The carbonyl group reacts with Grignard reagents (e.g., CH₃MgBr) to form tertiary alcohols .

- Reduction : Sodium borohydride (NaBH₄) or LiAlH₄ reduces the ketone to a secondary alcohol .

Aromatic Ring

- Electrophilic Substitution : The 4'-fluoro group deactivates the ring, limiting electrophilic reactions (e.g., nitration requires harsh conditions) .

Salt Formation and Acid-Base Reactions

- Deprotonation : The hydrochloride salt dissociates in aqueous NaOH to regenerate the free base (pKa ~10 for piperidine) .

- Ion Exchange : Reacts with silver nitrate (AgNO₃) to precipitate AgCl, confirming chloride presence .

Stability and Decomposition

- Thermal Degradation : Decomposes above 200°C, releasing HCl and forming 4'-fluoro-3-piperidinopropiophenone as the free base .

- Hydrolysis : Prolonged exposure to moisture hydrolyzes the piperidine group, forming 3-hydroxypropiophenone derivatives .

Biological and Pharmacological Reactivity

- Metabolic Pathways : Oxidative N-dealkylation of the piperidine ring by cytochrome P450 enzymes produces 4'-fluoro-3-hydroxypiperidinopropiophenone .

- Receptor Binding : The fluorophenyl group enhances binding to σ receptors, while the piperidine moiety modulates selectivity .

Table 1: Key Reactions and Conditions

Table 2: Hazardous Reactions

Research Findings

- Patent Applications : The compound is an intermediate in the synthesis of antipsychotics (e.g., paroxetine analogs) .

- Catalytic Studies : Ruthenium-catalyzed C–H functionalization enables meta-alkylation of the fluorophenyl ring .

- Toxicity : Classified as a skin/eye irritant (GHS H315, H319) with respiratory sensitization potential .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Comparison

The following table compares key structural features, toxicity, and applications of Propiophenone, 4'-fluoro-3-piperidino-, hydrochloride with its analogs:

Key Findings

- Substituent Effects :

- 4'-Fluoro Group : The fluorine atom’s electronegativity and small size may enhance metabolic stability and binding affinity compared to bulkier substituents (e.g., butoxy, propoxy) .

- Piperidine vs. Other Amines : Piperidine-containing analogs (e.g., Dyclonine) show local anesthetic effects, while tertiary amines like Bupropion () exhibit antidepressant activity. This highlights the role of amine substituents in dictating pharmacological targets .

- Toxicity Trends: Selenium-containing analogs (e.g., 4'-(butylseleno)-3-piperidino-propiophenone) exhibit higher toxicity (sub-mus LD50: 64–95 mg/kg) due to selenium’s inherent toxicity and decomposition products (e.g., Se, NOx) . Non-selenium derivatives (e.g., 4'-propoxy-3-piperidino-propiophenone) show moderate oral toxicity (LD50: 125 mg/kg in mice), suggesting that electron-withdrawing groups (e.g., fluorine) might reduce acute toxicity .

- Biological Activity: Propiophenone derivatives with simple substituents (e.g., 3-piperidino-propiophenone) demonstrate cytotoxicity against cancer cells (Jurkat cells) and antifungal activity . Compounds with alkoxy substituents (e.g., 4'-butoxy, 4'-propoxy) are associated with phytotoxic effects, inhibiting seed germination in Lactuca sativa and Allium cepa at concentrations ≥0.5 mM .

Q & A

Basic Research: Synthesis and Purification Methodologies

Q: What are the optimal synthetic routes and purification strategies for synthesizing 4'-fluoro-3-piperidino-propiophenone hydrochloride with high enantiomeric purity? A:

- Synthetic Routes : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, substituting a halogen at the 3-position of propiophenone with piperidine under reflux in anhydrous dichloromethane (DCM), followed by fluorination at the 4'-position using potassium fluoride (KF) in dimethylformamide (DMF) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) resolves intermediates, while recrystallization in ethanol removes impurities. Final hydrochloride salt formation is achieved via HCl gas bubbling in diethyl ether .

- Critical Parameters : Control reaction temperature (<60°C) to prevent decomposition of the fluorinated aromatic ring. Use anhydrous conditions to avoid hydrolysis of the piperidino group .

Basic Research: Structural Characterization

Q: Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of 4'-fluoro-3-piperidino-propiophenone hydrochloride? A:

- Nuclear Magnetic Resonance (NMR) : H NMR confirms aromatic protons (δ 7.2–7.8 ppm for fluorophenyl) and piperidino protons (δ 1.4–2.8 ppm). F NMR detects the fluorine substituent (δ -110 to -115 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak [M+H] and confirms the molecular formula (e.g., CHFNO·Cl) .

- X-ray Diffraction : Single-crystal X-ray analysis resolves the stereochemistry of the piperidino group and confirms salt formation with chloride .

Advanced Research: Mechanistic Studies

Q: How can researchers investigate the compound’s mechanism of action in neuronal sodium channel inhibition? A:

- In Vitro Electrophysiology : Use patch-clamp assays on HEK293 cells expressing human Nav1.7 channels. Measure current inhibition at varying concentrations (IC determination) .

- Molecular Docking : Perform computational modeling (e.g., AutoDock Vina) to predict binding interactions between the piperidino group and channel pore residues .

- Mutagenesis : Introduce point mutations (e.g., F1747A in Nav1.7) to validate critical binding sites via functional assays .

Advanced Research: Pharmacokinetic Profiling

Q: What methodologies are recommended for evaluating the metabolic stability and tissue distribution of this compound? A:

- In Vivo Studies : Administer radiolabeled C-compound to rodents. Use liquid scintillation counting (LSC) to quantify distribution in brain, liver, and plasma .

- HPLC-MS/MS : Develop a validated method with a C18 column (mobile phase: 0.1% formic acid/acetonitrile) to detect metabolites (e.g., N-oxidized piperidino derivatives) .

- Microsomal Stability : Incubate with rat liver microsomes (RLM) and NADPH. Monitor parent compound depletion over time (t calculation) .

Data Contradiction Analysis

Q: How should researchers address discrepancies in reported toxicity data for structurally similar propiophenone derivatives? A:

- Source Evaluation : Compare experimental conditions (e.g., species: mouse vs. rat, route: oral vs. subcutaneous). For example, subcutaneous LD values for piperidino-propiophenones range from 57 mg/kg (mus) to 125 mg/kg (oral), suggesting route-dependent toxicity .

- Dose-Response Curves : Replicate studies using standardized protocols (OECD guidelines) to isolate confounding variables (e.g., solvent used, purity >98%) .

- Mechanistic Toxicity : Assess mitochondrial toxicity (JC-1 assay) and oxidative stress (GSH/GSSG ratio) to explain inter-study variability .

Advanced Research: Stability Under Physiological Conditions

Q: What experimental approaches ensure accurate assessment of the compound’s stability in simulated biological environments? A:

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC-UV at 254 nm. Hydrolysis of the piperidino group is pH-sensitive, with rapid degradation below pH 3 .

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction. High albumin binding (>90%) may reduce bioavailability .

- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and oxidants (HO) to identify degradation pathways .

Advanced Research: Receptor Selectivity Profiling

Q: How can researchers differentiate this compound’s affinity for adrenergic vs. dopaminergic receptors? A:

- Radioligand Binding Assays : Use H-prazosin (α1-adrenergic) and H-spiperone (D2 dopaminergic) in competition binding studies. Calculate K values to compare selectivity .

- Functional cAMP Assays : Measure cAMP accumulation in CHO cells expressing β2-adrenergic receptors. A lack of cAMP elevation indicates no β-agonist activity .

- In Silico Screening : Compare structural similarity to known ligands (e.g., bupropion) using ChemAxon or Schrödinger tools .

Data Reproducibility in Animal Models

Q: What steps mitigate variability in neuropharmacological efficacy studies using rodent models? A:

- Strain Selection : Use genetically homogeneous strains (e.g., Sprague-Dawley rats) to reduce inter-individual variability .

- Dose Calibration : Adjust for metabolic differences (e.g., allometric scaling: human → rodent equivalent dose) .

- Blinded Protocols : Randomize treatment groups and employ automated behavioral analysis (e.g., ANY-maze for locomotor tests) to minimize bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.